molecular formula C9H11BrO B7981289 4-Bromo-1-ethyl-2-methoxybenzene

4-Bromo-1-ethyl-2-methoxybenzene

Cat. No.: B7981289
M. Wt: 215.09 g/mol
InChI Key: BIDHQMJRQFWEDT-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-2-methoxybenzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the fourth position, an ethyl group at the first position, and a methoxy group at the second position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethyl-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethyl-2-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through the formation of a bromonium ion intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-2-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-ethoxy-1-ethyl-2-methoxybenzene.

    Oxidation: Products include 4-bromo-1-ethyl-2-methoxybenzaldehyde or 4-bromo-1-ethyl-2-methoxybenzoic acid.

    Reduction: The major product is 1-ethyl-2-methoxybenzene.

Scientific Research Applications

4-Bromo-1-ethyl-2-methoxybenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-2-methoxybenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

    4-Bromoanisole: Similar structure but with a methoxy group at the para position instead of the ortho position.

    1-Bromo-2-ethylbenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    4-Methoxybenzyl bromide: Contains a benzyl bromide group instead of an ethyl group.

Uniqueness

4-Bromo-1-ethyl-2-methoxybenzene is unique due to the presence of both an ethyl and a methoxy group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The combination of these substituents allows for selective functionalization and the synthesis of diverse chemical products .

Properties

IUPAC Name

4-bromo-1-ethyl-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-3-7-4-5-8(10)6-9(7)11-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDHQMJRQFWEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl iodide (3 mL, 47.3 mmol) was added to a solution of 4-bromo-2-hydroxyacetophenone (9.25 g, 43 mmol) and potassium carbonate (6.54 g, 47.3 mmol) in acetone (20 mL) and the mixture was stirred at room temperature for 18 hours. The reaction mixture was concentrated in vacuo to low volume and diluted with water. The aqueous mixture was extracted with dichloromethane (3×50 mL) and the combined organic solution was washed with water, dried over sodium sulfate and concentrated in vacuo. The residue was dissolved in 1,2-ethanediol (10 mL), hydrazine (19.47 mL, 400 mmol) and potassium hydroxide (7.86 g, 140 mmol) were added and the reaction mixture was heated at 150° C. for 60 hours. The reaction mixture was then quenched with 1M hydrochloric acid and extracted with ethyl acetate (3×20 mL). The combined organic solution was dried over sodium sulfate, concentrated in vacuo and the residue was purified by Kugel Rohr fractional distillation (150° C./0.05 mbar) to provide the title compound as a yellow oil (128 mg).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
19.47 mL
Type
reactant
Reaction Step Two
Quantity
7.86 g
Type
reactant
Reaction Step Two

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